molecular formula C13H14BrFN2O2 B14165084 tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B14165084
M. Wt: 329.16 g/mol
InChI Key: HLPDTGOKFNFXAA-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including bromine, fluorine, and a tert-butyl ester, makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic synthesis. One common approach is to start with a pyridine derivative and introduce the bromine, fluorine, and methyl groups through a series of substitution reactions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include kinase enzymes, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • Tert-butyl 5-chloro-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the combination of bromine, fluorine, and methyl groups on the pyrrolo[2,3-b]pyridine core. This unique substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrFN2O2C_{13}H_{14}BrFN_2O_2, with a molecular weight of approximately 329.16 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with bromine and fluorine substituents, which contribute to its reactivity and potential applications in medicinal chemistry.

Property Value
Molecular FormulaC13H14BrFN2O2C_{13}H_{14}BrFN_2O_2
Molecular Weight329.16 g/mol
Functional GroupsBromine, Fluorine, Tert-butyl ester

Mechanisms of Biological Activity

The biological activity of pyrrolo[2,3-b]pyridine derivatives, including this compound, is primarily attributed to their interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and cellular uptake of these compounds, contributing to their antitumor efficacy .
  • Anti-inflammatory Properties : Pyrrolo[2,3-b]pyridines have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing anti-inflammatory therapeutics .
  • Antiviral Effects : Some derivatives have been evaluated for their antiviral activity against respiratory viruses. The structural characteristics of these compounds facilitate binding to viral proteins, inhibiting replication .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. The results showed that this compound exhibited an IC50 value in the low micromolar range against breast cancer cells, indicating potent antitumor activity .
  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly inhibited COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Antiviral Assays : Another investigation assessed the antiviral properties against respiratory syncytial virus (RSV). The compound showed effective inhibition of viral replication in cell cultures, highlighting its potential for treating viral infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Substituent Effects : The position and nature of substituents (like bromine and fluorine) significantly influence the compound's biological activity. For instance, the introduction of electron-withdrawing groups often enhances potency against specific targets .
  • Functional Group Variations : Variations in functional groups can lead to differences in solubility and metabolic stability. Compounds with polar functional groups tend to exhibit improved aqueous solubility but may compromise metabolic stability .

Properties

Molecular Formula

C13H14BrFN2O2

Molecular Weight

329.16 g/mol

IUPAC Name

tert-butyl 5-bromo-3-fluoro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H14BrFN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3

InChI Key

HLPDTGOKFNFXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)F

Origin of Product

United States

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